3-epi-Padmatin
Description
DMAT is an acronym used for distinct chemical compounds across scientific disciplines. This article focuses on three primary contexts:
- DMAT as a CK2 inhibitor: 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole, a potent protein kinase CK2 inhibitor with off-target interactions in quinone reductase 2 (NQO2) .
- DMAT as a thymidine analog: A fluorescent surrogate of thymidine in duplex DNA, used to study base-pairing specificity and HgII ion detection .
- DMAT as a fluorescent reagent: 1-(4-Dimethylaminobenzylideneamino)-4-methylthiosemicarbazide, a selective fluorescent probe for mercury (II) detection .
Each variant is compared to structurally or functionally similar compounds below.
Properties
IUPAC Name |
4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br4N3/c1-16(2)9-14-7-5(12)3(10)4(11)6(13)8(7)15-9/h1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPJGDQJLTYWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416119 | |
| Record name | DMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749234-11-5 | |
| Record name | DMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction with Manganese(II) Chloride
A suspension of MnCl₂ (0.125 g, 0.1 mmol) in hexane (10 mL) is prepared under argon using Schlenk techniques. To this suspension, a hexane solution of DMAT-Li (0.427 g, 0.2 mmol) is added dropwise at 273 K. The reaction mixture is gradually warmed to room temperature and stirred for 5 hours, yielding a white precipitate of lithium chloride (LiCl). Filtration removes LiCl, and the solvent is concentrated under reduced pressure to afford colorless crystals of DMAT.
Key Reaction Parameters:
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Temperature : Initial reaction at 273 K, followed by warming to room temperature.
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Solvent : Hexane, chosen for its low polarity and compatibility with air-sensitive organometallic compounds.
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Stoichiometry : A 2:1 molar ratio of DMAT-Li to MnCl₂ ensures complete ligand transfer to the manganese center.
Structural Characterization and Crystallographic Data
Single-crystal X-ray diffraction confirms the molecular structure of DMAT. The compound crystallizes in the triclinic space group P1, with unit cell parameters a = 9.318(2) Å, b = 10.781(3) Å, c = 13.453(3) Å, α = 88.87(3)°, β = 88.34(3)°, and γ = 76.91(2)°. The manganese(II) center adopts a distorted tetrahedral geometry, coordinated by two benzylic carbons (C1 and C1') and two dimethylamino nitrogen atoms (N1 and N1') from the ligands (Fig. 1).
Bond Lengths and Angles
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Mn–C Bonds : 2.131(4) Å and 2.136(4) Å, indicative of strong σ-bonding between manganese and the carbanionic centers.
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Mn–N Bonds : 2.267(3) Å and 2.271(3) Å, suggesting weaker coordination from the dimethylamino groups.
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Cα–Cipso Bonds : 1.519(6) Å and 1.509(6) Å, consistent with partial double-bond character due to delocalization into the aromatic ring.
The trimethylsilyl (TMS) groups at the benzylic positions provide steric and electronic stabilization, preventing dimerization or decomposition of the carbanionic ligands.
Purification and Crystallization
After filtration of LiCl, the hexane solution is concentrated under vacuum to yield DMAT as colorless crystals. The use of hexane as a solvent facilitates slow crystallization, enabling the growth of high-quality single crystals suitable for X-ray analysis. No further chromatographic purification is required, underscoring the efficiency of this method.
Thermodynamic and Kinetic Stability
The TMS groups play a dual role in stabilizing DMAT:
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Steric Shielding : Bulky TMS substituents hinder unwanted side reactions, such as ligand redistribution or oxidation.
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Electronic Effects : The σ-donating ability of the TMS groups enhances the electron density at the carbanionic center, strengthening the Mn–C bonds.
These factors collectively contribute to the compound’s stability under ambient conditions, a rare feat for organomanganese complexes.
Comparative Analysis with Related Compounds
While DMAT represents a unique example of a stable manganese(II) carbanion complex, its synthesis shares similarities with other organometallic systems:
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Ligand Design : The incorporation of chelating dimethylamino groups mirrors strategies used in stabilizing transition metal alkyl complexes.
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Solvent Choice : Hexane’s non-coordinating nature prevents solvent interference in the coordination sphere, a principle also applied in the synthesis of Grignard reagents.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Photoredox Catalysis
Overview
DMAT derivatives have been utilized in innovative photoredox-catalyzed reactions, enabling the synthesis of complex organic molecules. This method is particularly valuable for creating tricyclic indoles, which are important in the synthesis of natural products.
Key Findings
- Recent studies have demonstrated a mild and environmentally friendly approach to activate DMAT derivatives for decarboxylative cyclization reactions. This process facilitates the formation of six-, seven-, and eight-membered ring structures, crucial for synthesizing ergot alkaloid precursors .
- The mechanism involves generating α-amino radicals via reductive decarboxylation, allowing for intramolecular trapping and subsequent cyclization . This method enhances the efficiency of synthesizing complex natural products compared to traditional multistep processes.
Pharmacological Applications
Therapeutic Potential
DMAT has been investigated for its potential as a disease-modifying adjunctive therapy (DMAT) , particularly in osteoarthritis. The compound exhibits properties that may suppress inflammatory pathways, making it a candidate for managing chronic inflammatory conditions.
Clinical Insights
- A study highlighted the efficacy of LithoLexal® Joint , a multi-mineral complex containing DMAT, which demonstrated significant improvements in symptoms and functionality in patients with knee osteoarthritis. It was found to reduce reliance on nonsteroidal anti-inflammatory drugs by up to 50% .
- Mechanistic research suggests that DMAT can inhibit key inflammatory mediators such as nuclear factor kappa-B and interleukin-1β, contributing to its therapeutic effects .
Case Studies
Mechanism of Action
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole exerts its effects by inhibiting the activity of CK2. CK2 is involved in the phosphorylation of various substrates, including proteins that regulate cell growth and survival. By inhibiting CK2, the compound disrupts these phosphorylation events, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound competes with ATP for binding to the active site of CK2, thereby preventing the phosphorylation of CK2 substrates .
Comparison with Similar Compounds
Table 1: Comparison of CK2 Inhibitors
Key Findings :
- DMAT binds oxidized NQO2 with direct hydrogen/halogen bonds but adopts a peripheral binding site in reduced NQO2 via water-mediated interactions .
- TBBz exhibits 40-fold higher affinity for NQO2 than CK2, while TBB shows negligible activity .
- DMAT and TBBz induce apoptosis in cells with inhibitor-resistant CK2, unlike TBB .
DMAT as a Thymidine Analog: Comparison with Natural Thymidine and Mismatches
DMAT replaces thymidine (T) in DNA duplexes, mimicking its base-pairing behavior while offering unique photophysical properties (Table 2).
Table 2: DMAT vs. Thymidine in DNA Duplexes
Key Findings :
- DMAT–A pairs mimic T–A stability (similar Tm) but exhibit higher quantum yield and blue-shifted λmin compared to mismatches (DMAT–T/G/C) .
- DMAT detects HgII via biphasic fluorescence quenching (95% intensity decrease), leveraging its specificity for T–T mismatches .
DMAT as a Fluorescent Mercury Sensor: Comparison with Other Reagents
DMAT’s fluorescence properties enable selective Hg(II) detection. Table 3 contrasts it with typical reagents.
Table 3: DMAT vs. Other Hg(II) Detection Reagents
Key Findings :
- DMAT achieves sub-100 nM detection limits for Hg(II), outperforming many fluorescent probes in sensitivity .
- Its 1:1 complexation with Hg(II) ensures precise quantification in biological samples like seafood .
DMAT in Proteasome Activation: Comparison with Other CK2 Inhibitors
DMAT modulates proteasome activity when used as a CK2 inhibitor (Table 4).
Table 4: Proteasome Activation by CK2 Inhibitors
Key Findings :
- DMAT activates proteasomes at lower concentrations than TBB or CX-4945, suggesting superior efficacy in degrading ubiquitinated proteins .
Biological Activity
DMAT (N,N-Dimethyl-4-aminobenzamide) is a small molecule that has garnered attention for its biological activity, primarily as a potent inhibitor of casein kinase 2 (CK2). This compound has been studied extensively for its effects on various cell types, particularly in cancer research. The following sections summarize the key findings related to the biological activity of DMAT, including its mechanism of action, effects on different cell types, and relevant case studies.
DMAT functions primarily as an inhibitor of CK2, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival. The compound exhibits an IC50 value of approximately 130 nM against CK2, indicating its potency in inhibiting this enzyme . In addition to CK2, DMAT also inhibits other kinases such as PIM1 and PIM2, with varying IC50 values ranging from 0.097 μM to 1.6 μM .
In Vitro Studies
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Cell Proliferation and Apoptosis :
- DMAT has been shown to induce apoptosis in antiestrogen-resistant breast cancer cells (MCF-7) more effectively than in their parental counterparts. The induction of cell death is mediated by caspase activation .
- In H295R cells, treatment with DMAT at concentrations of 100 μM significantly increased apoptosis and decreased aldosterone release into culture supernatants .
- Tumor Growth Inhibition :
Case Study: TBG-DMAT Nanocapsule
A notable study investigated the delivery of DMAT via a tenfibgen (TBG) nanocapsule to target prostate cancer cells specifically. The results indicated that TBG-DMAT effectively entered cancer cells and inhibited their proliferation. The study also highlighted the potential for targeted therapy using nanoencapsulation to enhance the delivery of CK2 inhibitors like DMAT to malignant tissues .
Comparative Biological Activity
The following table summarizes the IC50 values of DMAT against various kinases:
| Kinase | IC50 Value (μM) |
|---|---|
| CK2 | 0.13 |
| PIM1 | 0.148 |
| PIM2 | 1.6 |
| PIM3 | 0.097 |
| HIPK2 | 0.37 |
| DYRK1a | 0.41 |
| DYRK2 | 0.35 |
| PKD1 | 0.18 |
| CDK2 | 0.64 |
Q & A
Q. How is the reliability of the Database Management Achievement Test (DMAT) validated in educational studies?
Methodological Answer: Reliability is assessed via test-retest correlation coefficients and internal consistency metrics. For example, a test-retest reliability of 0.89 was reported for the DMAT in a Nigerian university cohort, while Kuder-Richardson 20 yielded 0.74 in another study. Researchers should pre-pilot the instrument with their target population to ensure stability, as reliability indices vary across contexts .
Q. What experimental techniques confirm DMAT’s inhibitory effect on CK2 kinase activity in cancer cells?
Methodological Answer: Immunoblotting and immunofluorescence are used to detect phosphorylation levels of CK2 substrates (e.g., NF-κB p65 Ser529). For instance, DMAT treatment reduced phosphorylated p65 signals in PC3-LN4 cells, validated via immunofluorescence . Neutron activation analysis quantifies encapsulation efficiency in delivery systems (e.g., TBG nanocapsules at 1.7 μM) .
Q. What parameters does the Diffusion Model Analysis Toolbox (DMAT) estimate in cognitive psychology?
Methodological Answer: DMAT analyzes drift rate (v), boundary separation (a), non-decision time (t₀), and trial-to-trial variability parameters (η, sₓ, sₜ). The toolbox employs maximum likelihood estimation, with EZ-diffusion providing initial parameter values .
Advanced Research Questions
Q. How can researchers resolve contradictions in DMAT’s cellular effects across different cancer models?
Methodological Answer: Discrepancies may stem from cell-specific uptake mechanisms or CK2 isoform expression. Normalize CK2 activity markers (e.g., NF-κB p65 Ser529) against housekeeping proteins and use orthogonal assays (e.g., in vitro kinase activity tests) for cross-validation. Studies recommend isogenic cell lines to control genetic variability .
Q. What advanced statistical methods address intervention effects in DMAT-based educational research?
Methodological Answer: Use 2-way ANCOVA to control covariates (e.g., pre-test scores) and test hypotheses at α=0.05. Report effect sizes (partial η²) and conduct post-hoc power analyses to mitigate Type II errors, especially with small samples. Transparent reporting of confidence intervals enhances reproducibility .
Q. How to model covariate-dependent parameters in DMAT for diffusion model analysis?
Methodological Answer: Construct design matrices to link parameters (e.g., drift rate v) to categorical/continuous covariates. For example, v can be modeled as a linear function of task difficulty. Use Bayesian Information Criterion (BIC) for model selection and report 95% confidence intervals to assess parameter robustness .
Q. What methodologies optimize DMAT delivery in targeted cancer therapy?
Methodological Answer: Encapsulate DMAT in tumor-specific carriers (e.g., tenfibgen nanocapsules) to enhance bioavailability. Validate uptake via neutron activation analysis and assess cytotoxicity using MTT assays. Monitor pharmacokinetic profiles in xenograft models to refine dosing regimens .
Methodological Recommendations
- For CK2 Studies : Combine phosphorylation assays with direct kinase activity measurements to confirm target engagement .
- For Educational DMAT : Use mixed-effects models to account for institutional variability in longitudinal studies .
- For Diffusion Modeling : Simulate data to validate parameter recovery before applying DMAT to empirical datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
